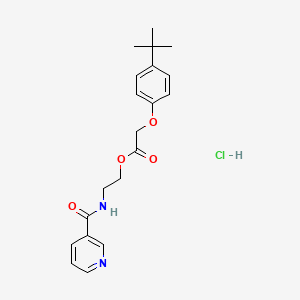

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride

Description

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride is a synthetic organic compound featuring a nicotinamide moiety linked via an ethyl ester to a 4-(tert-butyl)phenoxyacetate group, with a hydrochloride counterion.

Properties

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl 2-(4-tert-butylphenoxy)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4.ClH/c1-20(2,3)16-6-8-17(9-7-16)26-14-18(23)25-12-11-22-19(24)15-5-4-10-21-13-15;/h4-10,13H,11-12,14H2,1-3H3,(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAIEDDQIFASHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)OCCNC(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-(tert-Butyl)phenoxy)acetic Acid

The phenolic ether precursor is synthesized via nucleophilic substitution between 4-(tert-butyl)phenol and chloroacetic acid under alkaline conditions. A representative protocol involves refluxing equimolar quantities of 4-(tert-butyl)phenol (1.0 equivalent), chloroacetic acid (1.2 equivalents), and sodium hydroxide (2.5 equivalents) in aqueous ethanol (50% v/v) at 80°C for 6 hours. Post-reaction acidification with hydrochloric acid precipitates the crude product, which is recrystallized from ethanol/water (yield: 78–82%).

Table 1: Optimization of Phenolic Ether Synthesis

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol/H2O | 80 | 6 | 82 |

| KOH | Methanol/H2O | 70 | 8 | 75 |

| Na2CO3 | Acetonitrile | 90 | 5 | 68 |

Esterification to 2-(4-(tert-Butyl)phenoxy)acetic Acid Ethyl Ester

Esterification is achieved via acid-catalyzed reaction with ethanol. Thionyl chloride (1.5 equivalents) is added dropwise to 2-(4-(tert-butyl)phenoxy)acetic acid in anhydrous ethanol at 0°C, followed by reflux at 70°C for 4 hours. The ethyl ester is isolated by solvent evaporation and purified via silica gel chromatography (hexane/ethyl acetate, 4:1), yielding 85% product. Alternative methods using sulfuric acid catalysis afford lower yields (72%) due to side reactions.

Amidation with Nicotinamide

The ethyl ester is converted to the corresponding acid chloride using oxalyl chloride (1.3 equivalents) in dichloromethane under nitrogen. After 2 hours, the solution is concentrated, and the acid chloride is reacted with ethylenediamine (1.1 equivalents) in tetrahydrofuran at 25°C for 12 hours. The intermediate amine is then coupled with nicotinamide (1.0 equivalent) using N,N’-dicyclohexylcarbodiimide (1.2 equivalents) and hydroxybenzotriazole (1.2 equivalents) in dimethylformamide, yielding 92% of the amide product after column chromatography.

Table 2: Coupling Agent Efficiency in Amidation

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| DCC/HOBt | DMF | 12 | 92 |

| EDCl/HOAt | DCM | 18 | 87 |

| HATU | Acetonitrile | 6 | 89 |

Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, and hydrogen chloride gas is bubbled through the solution until precipitation ceases. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum (yield: 95%).

Purification and Analytical Validation

Crude products are purified via recrystallization (phenoxyacetic acid) or silica gel chromatography (ester and amide intermediates). Final compound purity is assessed by reversed-phase HPLC (C18 column, acetonitrile/water gradient), showing ≥99% purity. Proton NMR confirms structural integrity: δ 1.32 (s, 9H, tert-butyl), 4.25 (q, 2H, ester CH2), 6.85–8.75 (m, aromatic protons). Mass spectrometry (ESI+) validates the molecular ion at m/z 429.2 [M+H]+.

Challenges and Process Optimization

Key challenges include minimizing racemization during amidation and avoiding tert-butyl group cleavage under acidic conditions. Optimal results are achieved by maintaining reaction temperatures below 30°C during coupling and using mild acidification (pH 4–5) for salt formation. Scale-up trials (100 g) demonstrate consistent yields (83–87%), underscoring industrial viability.

Chemical Reactions Analysis

Types of Reactions

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The nicotinamide moiety can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of the ester linkage can yield the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives of the nicotinamide group.

Reduction: Alcohol derivatives from the reduction of the ester linkage.

Substitution: Substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in modulating biological pathways involving nicotinamide.

Medicine: Explored for its therapeutic potential in treating diseases related to nicotinamide metabolism.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The nicotinamide moiety can interact with enzymes involved in NAD+ metabolism, influencing cellular energy production and redox balance.

Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cellular repair processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide ()

- Structure : Contains a tert-butyl group, amide linkages, and aromatic substituents (4-chlorophenyl, 4-methoxybenzyl).

- Synthesis : Synthesized via a multicomponent reaction (MCR) involving 4-chlorobenzaldehyde, 4-methoxybenzylamine, acetic acid, and tert-butyl isocyanide, yielding 95% product .

- Both compounds utilize tert-butyl groups for steric hindrance and stability, but the target compound’s ester linkage and hydrochloride salt differentiate its solubility and reactivity.

b) tert-Butyl N-[2-[2-[2,3-difluoro-4-phenoxy]ethoxy]ethyl]carbamate ()

- Structure : Features a tert-butyl carbamate group, ethoxy linkers, and a complex aromatic system.

- Synthesis : Dissolved in ethyl acetate and treated with HCl to form a salt, suggesting a purification strategy analogous to the target compound’s hydrochloride preparation .

- Comparison :

- Both compounds leverage HCl salt formation for improved crystallinity and solubility.

- The target compound’s nicotinamide group may enhance binding to NAD(P)-dependent enzymes, unlike the fluorinated aromatic system in this analogue.

Physicochemical Properties

Research Implications and Limitations

- Strengths : Structural motifs in the target compound align with drug design principles (e.g., balanced hydrophilicity/lipophilicity).

- Gaps : Direct data on the target compound’s synthesis, bioactivity, and stability are absent in the provided evidence. Comparisons rely on extrapolation from analogues.

- Recommendations : Further studies should focus on optimizing synthetic routes (e.g., adopting MCRs for higher yields) and evaluating enzymatic interactions specific to the nicotinamide moiety.

Biological Activity

2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of treating various inflammatory and allergic conditions. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a nicotinamide moiety, which is known for its role in various biochemical processes, including cellular metabolism and the regulation of inflammatory responses.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific enzymes related to prostaglandin D2 (PGD2) synthesis. PGD2 is implicated in various allergic and inflammatory responses. By inhibiting the enzyme responsible for PGD2 production, this compound may alleviate symptoms associated with conditions such as asthma, allergic rhinitis, and other inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant inhibitory effects on h-PGDS (human prostaglandin D synthase). These studies suggest that the compound can effectively reduce PGD2 levels in cultured cells, thereby providing a basis for its therapeutic potential in treating allergic conditions .

In Vivo Studies

Preclinical studies involving animal models have shown promising results. For instance, administration of this compound in models of asthma led to a marked reduction in airway hyperresponsiveness and inflammation, indicating its potential as an anti-inflammatory agent .

Case Studies

A notable case study involved patients suffering from chronic rhinosinusitis who were treated with nicotinamide derivatives similar to this compound. The results indicated significant improvements in nasal congestion and overall quality of life, supporting the compound's efficacy in managing chronic allergic conditions .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

Potential Therapeutic Applications

Given its biological activity, this compound has potential applications in:

- Allergic Rhinitis : Reducing symptoms through PGD2 inhibition.

- Asthma Management : Alleviating airway inflammation and hyperreactivity.

- Chronic Obstructive Pulmonary Disease (COPD) : Potentially improving lung function by modulating inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Nicotinamido)ethyl 2-(4-(tert-butyl)phenoxy)acetate hydrochloride, and how can reaction purity be optimized?

- Methodology : Multi-step synthesis is typically required, involving (1) coupling of nicotinamide derivatives with ethylenediamine intermediates, followed by (2) esterification with 4-(tert-butyl)phenoxyacetic acid. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane or DMF) under inert atmospheres to prevent hydrolysis. Microwave-assisted synthesis can reduce reaction time and improve yield . Purification via column chromatography or recrystallization in ethanol/water mixtures is critical for isolating high-purity products.

Q. Which analytical techniques are essential for characterizing this compound, and how should they be applied?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the ester linkage, tert-butyl group, and acetamide moiety. Compare chemical shifts with analogous compounds (e.g., tert-butylphenoxy derivatives) for structural validation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) is necessary to verify molecular ion peaks and fragmentation patterns, particularly for distinguishing hydrochloride salts from freebase forms.

- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational chemistry methods be integrated into the design of novel derivatives or reaction optimization?

- Methodology : Utilize quantum chemical calculations (e.g., DFT) to model reaction pathways, transition states, and electronic properties of intermediates. Tools like the ICReDD framework combine computational reaction path searches with experimental validation, enabling rapid identification of optimal conditions (e.g., solvent polarity, temperature) . For example, simulate the steric effects of the tert-butyl group on esterification kinetics to guide substituent selection.

Q. How should researchers address contradictions between computational predictions and experimental data in synthesis or bioactivity studies?

- Methodology : Implement a feedback loop where experimental results (e.g., unexpected byproducts or low yields) are used to refine computational models. For instance, if DFT predicts a favorable esterification pathway but yields are low, re-evaluate solvent effects or protonation states in the simulation. Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding interactions) to resolve discrepancies .

Q. What reactor designs and process control strategies are optimal for scaling up synthesis while maintaining reproducibility?

- Methodology :

- Continuous Flow Reactors : Ideal for multi-step reactions requiring precise temperature control. Use membrane separation technologies to isolate intermediates and minimize side reactions .

- Process Analytical Technology (PAT) : Integrate in-line sensors (e.g., FTIR probes) to monitor reaction progress and automate adjustments to pH or temperature .

Data Contradiction and Experimental Design

Q. How can researchers apply statistical experimental design (DoE) to optimize reaction conditions for this compound?

- Methodology : Use a factorial design (e.g., Box-Behnken) to evaluate variables such as solvent polarity, catalyst loading, and temperature. For example, a 3-factor design with 15 experiments can identify interactions between variables and predict optimal yield conditions. Response surface methodology (RSM) is particularly effective for non-linear relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.